Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate

Morphactin SAR Fluorene positional isomerism Plant growth regulator design

Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate (CAS 59653-26-8) belongs to the morphactin class of synthetic plant growth regulators, which are derivatives of fluorene-9-carboxylic acid that act as potent inhibitors of polar auxin transport. It has the molecular formula C₁₅H₁₀Cl₂O₃ and a molecular weight of 309.14 Da.

Molecular Formula C15H10Cl2O3
Molecular Weight 309.1 g/mol
CAS No. 59653-26-8
Cat. No. B166522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate
CAS59653-26-8
Molecular FormulaC15H10Cl2O3
Molecular Weight309.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)O
InChIInChI=1S/C15H10Cl2O3/c1-20-14(18)15(19)10-5-3-2-4-9(10)13-11(15)6-8(16)7-12(13)17/h2-7,19H,1H3
InChIKeyULYPUSMRKKJVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Dichloro-9-Hydroxy-9H-Fluorene-9-Carboxylate (CAS 59653-26-8): A Structurally Distinct Morphactin for Plant Growth Regulation Research


Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate (CAS 59653-26-8) belongs to the morphactin class of synthetic plant growth regulators, which are derivatives of fluorene-9-carboxylic acid that act as potent inhibitors of polar auxin transport [1]. It has the molecular formula C₁₅H₁₀Cl₂O₃ and a molecular weight of 309.14 Da. The compound features a 2,4-dichloro substitution pattern on the fluorene ring system, distinguishing it from the more extensively studied 2-chloro (chlorflurenol-methyl, CAS 2536-31-4) and 2,7-dichloro (dichlorflurenol-methyl, CAS 21634-96-8) positional isomers. Verified spectral data (NMR, FTIR) for the corresponding free acid are available through Wiley's KnowItAll database, with the original sample sourced from ICI Ltd., England [2]. The compound is offered as a research chemical with a computed LogP of 3.38 and polar surface area of 46.53 Ų .

Why Chlorflurenol-Methyl or Dichlorflurenol-Methyl Cannot Substitute for Methyl 2,4-Dichloro-9-Hydroxy-9H-Fluorene-9-Carboxylate in Research Applications


Within the morphactin class, chlorine substitution pattern on the fluorene ring is a critical determinant of biological potency and physicochemical behavior. Field evaluation studies by Dybing and Lay (1981) demonstrated that dichlorflurenol-methyl (2,7-dichloro isomer) was 'slightly less effective' than chlorflurenol-methyl (2-chloro) for senescence delay in flax and soybean, while the unsubstituted n-butyl flurenol was 'markedly less effective,' establishing a clear rank-order dependence on halogen substitution [1]. The 2,4-dichloro substitution pattern places both electron-withdrawing chlorine atoms on the same aromatic ring, creating a dipole moment and electronic distribution fundamentally different from the 2,7-isomer where chlorines occupy separate rings. In NPA binding competition assays, Thomson et al. (1974) showed that the 2,7-dichloro methyl ester (Me-diCl-HFC) competes for the auxin transport inhibitor binding site, but the 2,4-isomer was not evaluated, leaving its binding profile uncharacterized [2]. Furthermore, commercial chlorflurenol products are not single entities: technical-grade material contains only 65–70% of the 2-chloro compound alongside inseparable related components, making precise structure-activity correlations impossible without a defined single-component standard [3]. These structural and compositional differences preclude interchangeability for any application requiring defined molecular identity or exploring the SAR of ring substitution geometry.

Quantitative Differentiation Evidence: Methyl 2,4-Dichloro-9-Hydroxy-9H-Fluorene-9-Carboxylate Versus Key Morphactin Comparators


Positional Isomerism: 2,4-Dichloro vs. 2,7-Dichloro Substitution Pattern Drives Divergent Electronic and Steric Properties

The target compound (2,4-dichloro) places both chlorine substituents on the same aromatic ring of the fluorene system. In contrast, dichlorflurenol-methyl (CAS 21634-96-8, the ISO-named morphactin) bears chlorines at the 2- and 7-positions, distributing them across both rings [1]. This difference is not trivial: in the 2,4-isomer, the adjacent chlorines create a localized electron-deficient region on one ring, altering the compound's dipole moment and potential for π-stacking interactions compared to the 2,7-isomer. Merck's foundational morphactin patents explicitly focused on halogen substitution in the '2 and/or 7 position,' confirming that the 4-position substitution represents a distinct chemical space outside the originally commercialized substitution patterns [2]. The 2,4-dichloro free acid has been independently characterized by ICI Ltd. with authenticated NMR (DMSO-d₆) and FTIR (KBr wafer) spectra [3].

Morphactin SAR Fluorene positional isomerism Plant growth regulator design

Lipophilicity and Membrane Permeability: LogP Differentiation from Mono-Chloro and Unsubstituted Morphactins

The target compound has a computed LogP of 3.38 and a polar surface area (PSA) of 46.53 Ų . By comparison, chlorflurenol-methyl (2-chloro, MW 274.70) has one fewer chlorine atom and a correspondingly lower molecular weight; its computed LogP is approximately 2.8–2.9 based on the loss of one chlorine's hydrophobic contribution [1]. The additional chlorine in the 2,4-dichloro compound increases lipophilicity by roughly 0.5 log units relative to the mono-chloro analog. Both dichloro isomers (2,4 and 2,7) share the same molecular formula (C₁₅H₁₀Cl₂O₃) and MW (309.14), but their LogP values may differ slightly due to different molecular shape and dipole moment effects on solvation .

Lipophilicity LogP Membrane permeability Agrochemical physicochemical profiling

Morphactin Field Efficacy Rank Order: Chlorflurenol > Dichlorflurenol > n-Butyl Flurenol Establishes Halogen-Substitution-Dependent Activity Gradient

Dybing and Lay (1981) conducted multi-year field trials (1975–1979) evaluating morphactins for senescence delay in flax, soybean, wheat, and oats. Their results establish a clear activity rank order: chlorflurenol-methyl (2-chloro) applied postbloom at 25–50 g/ha retarded chlorophyll loss, promoted shoot growth, and enhanced yield in 2 of 6 flax trials. Dichlorflurenol-methyl (2,7-dichloro) was described as 'slightly less effective,' while n-butyl flurenol (unsubstituted) was 'markedly less effective' [1]. The 2,7-dichloro compound required a higher application rate (100 g/ha vs. 25 g/ha for chlorflurenol) to achieve comparable senescence delay, translating to a roughly 4× potency difference [2]. The 2,4-dichloro compound (CAS 59653-26-8) was not included in these or any other published field efficacy comparisons, representing an uncharacterized data point in the morphactin halogen-substitution SAR series.

Senescence delay Field trial efficacy Morphactin SAR Crop yield enhancement

Compositional Purity: Defined Single-Entity Compound Versus Technical-Grade Chlorflurenol Mixtures

Commercial chlorflurenol technical products are not single chemical entities. According to Haz-Map and regulatory documentation, technical-grade chlorflurenol contains only 65–70% methyl 2-chloro-9-hydroxyfluorene-9-carboxylate, with the remaining 30–35% consisting of inseparable related fluorene derivatives produced during manufacturing [1]. This compositional heterogeneity introduces ambiguity into any structure-activity correlation based on commercial chlorflurenol. In contrast, methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate (CAS 59653-26-8), when sourced as a defined research chemical, provides a single molecular entity with a discrete CAS number, unambiguous IUPAC identity, and verifiable spectroscopic signature via the free acid's authenticated NMR and FTIR spectra [2]. For researchers requiring precise dose-response relationships or computational modeling inputs, this compositional definition is essential.

Analytical standard Single-entity reference Purity profiling Structure-activity correlation

High-Impact Application Scenarios for Methyl 2,4-Dichloro-9-Hydroxy-9H-Fluorene-9-Carboxylate (CAS 59653-26-8) Based on Verified Differentiation Evidence


Morphactin Structure-Activity Relationship (SAR) Library Expansion: Probing the Unexplored 2,4-Dichloro Substitution Geometry

The morphactin SAR literature has characterized the 2-chloro, 2,7-dichloro, and unsubstituted variants, but the 2,4-dichloro pattern remains untested in published auxin transport inhibition, NPA binding competition, or field efficacy studies [1][2]. Incorporating CAS 59653-26-8 into a morphactin screening library would complete the halogen positional isomer matrix and potentially reveal whether co-localization of two chlorines on the same ring enhances or diminishes biological activity relative to the cross-ring 2,7-substitution. The verified LogP of 3.38 and PSA of 46.53 Ų support its use in quantitative structure-property relationship (QSPR) modeling of morphactin uptake and distribution.

Defined Analytical Reference Standard for Morphactin Research and Regulatory Analysis

Unlike technical-grade chlorflurenol-methyl, which is a multi-component mixture containing only 65–70% of the nominal active ingredient [3], CAS 59653-26-8 can serve as a single-entity reference standard for analytical method development. The availability of authenticated NMR (DMSO-d₆) and FTIR (KBr wafer) spectra for the corresponding free acid via Wiley's KnowItAll database provides orthogonal identity verification [4]. This is particularly valuable for laboratories developing LC-MS/MS or GC-MS methods for morphactin residue analysis in environmental or food matrices, where unambiguous analyte identity is critical.

Auxin Transport Mechanism Studies Using a Structurally Novel Morphactin Probe

Morphactins exert their biological effects primarily through inhibition of polar auxin transport, with recent structural biology work characterizing the PIN transporter in complex with Cl-HFC (the 2-chloro morphactin) [5]. The 2,4-dichloro variant, with its distinct electrostatic potential surface arising from two adjacent chlorine atoms on the same ring, may exhibit different binding kinetics or selectivity profiles at PIN and related auxin transporters. This compound could serve as a probe for crystallographic or biochemical studies aimed at mapping the halogen-binding preferences of the auxin transport machinery.

Comparative Field Performance Screening: Filling the Halogen-Substitution Gap in Morphactin Agronomic Evaluation

Dybing and Lay (1981) established that the 2,7-dichloro morphactin requires approximately 4× higher field application rates (100 g/ha) than the 2-chloro analog (25 g/ha) to achieve comparable senescence delay in flax [1][2]. The 2,4-dichloro compound, with both chlorines on the same ring, may exhibit different environmental fate, photostability, or cuticular penetration properties. Side-by-side field or greenhouse trials comparing CAS 59653-26-8 against chlorflurenol-methyl and dichlorflurenol-methyl at standardized application rates would determine whether the 2,4-substitution pattern offers any efficacy or selectivity advantages for turf growth regulation, roadside vegetation management, or crop senescence delay applications.

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